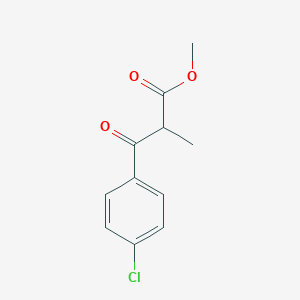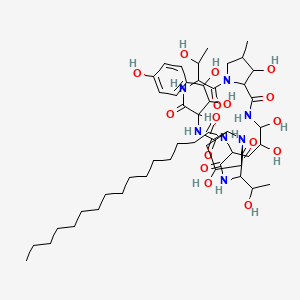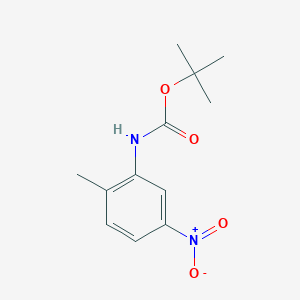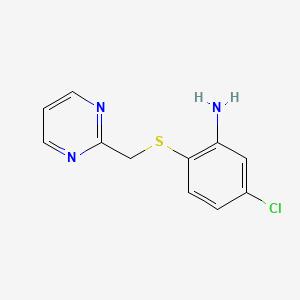
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline is a heterocyclic compound that contains both a pyrimidine ring and a thioether linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and sulfur atoms in its structure can impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with pyrimidine-2-thiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amine, and the thiol group forms a thioether linkage with the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-((pyrimidin-2-ylmethyl)thio)aniline: Similar structure but with the chlorine atom in a different position.
5-Bromo-2-((pyrimidin-2-ylmethyl)thio)aniline: Similar structure but with a bromine atom instead of chlorine.
5-Chloro-2-((pyrimidin-2-ylmethyl)thio)benzene: Similar structure but without the amino group.
Uniqueness
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline is unique due to the specific positioning of the chlorine and thioether linkage, which can impart distinct chemical reactivity and biological activity compared to its analogs. The presence of the amino group also allows for further functionalization and derivatization, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H10ClN3S |
|---|---|
Poids moléculaire |
251.74 g/mol |
Nom IUPAC |
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C11H10ClN3S/c12-8-2-3-10(9(13)6-8)16-7-11-14-4-1-5-15-11/h1-6H,7,13H2 |
Clé InChI |
FTEGONHRJGYAHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)CSC2=C(C=C(C=C2)Cl)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

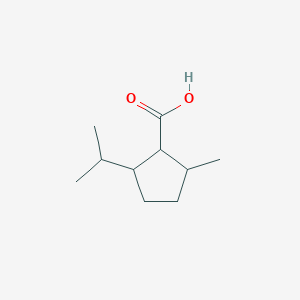

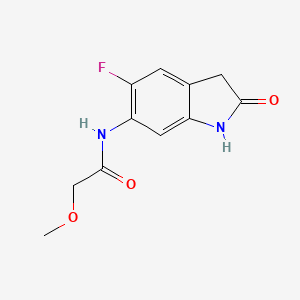

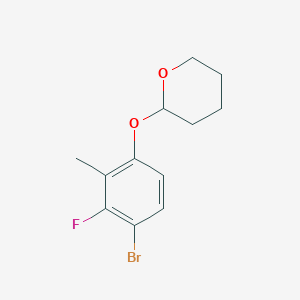
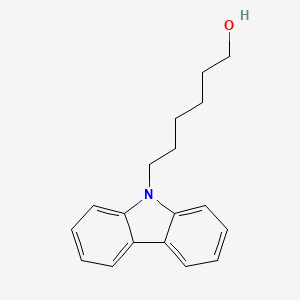
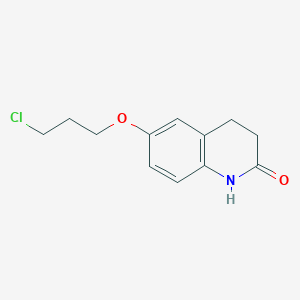
![2-Thiazolemethanol, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8695852.png)



